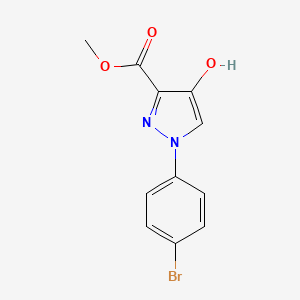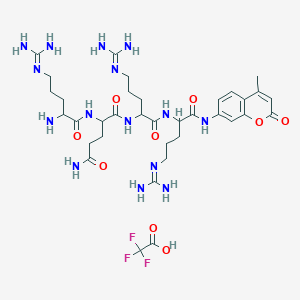
(10-(3-(Naphthalen-1-yl)phenyl)anthracen-9-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of an anthracene core substituted with a naphthyl group and a phenyl group, along with a boronic acid functional group. It is primarily used in organic synthesis and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general procedure includes the following steps :
Preparation of Aryl Halide: The starting material, such as 9-bromoanthracene, is prepared through bromination of anthracene.
Suzuki Coupling Reaction: The 9-bromoanthracene is reacted with 3-(naphthalen-1-yl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent (e.g., toluene or DMF) under reflux conditions.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid undergoes various chemical reactions, including:
Suzuki Coupling: As mentioned, it is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the anthracene core or the substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki coupling.
Phenols: Formed through oxidation of the boronic acid group.
Reduced Anthracenes: Formed through reduction reactions
Aplicaciones Científicas De Investigación
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): Used as a host material in blue OLEDs due to its excellent photophysical properties.
Optoelectronic Devices: Employed in the development of various optoelectronic devices, including photovoltaic cells and sensors.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid in OLEDs involves the following steps:
Charge Injection: Electrons and holes are injected into the material from the electrodes.
Charge Transport: The compound facilitates the transport of charges through its conjugated system.
Exciton Formation: Electrons and holes recombine to form excitons.
Emission: The excitons decay radiatively, emitting light in the blue region of the spectrum.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA)
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
- 1-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
- 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
10-(3-(naphthalen-1-yl)phenyl)anthracene-9-boronic acid is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly suitable for use in blue OLEDs, where high efficiency and stability are required .
Propiedades
Fórmula molecular |
C30H21BO2 |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
[10-(3-naphthalen-1-ylphenyl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C30H21BO2/c32-31(33)30-27-16-5-3-14-25(27)29(26-15-4-6-17-28(26)30)22-12-7-11-21(19-22)24-18-8-10-20-9-1-2-13-23(20)24/h1-19,32-33H |
Clave InChI |
QJCGXUBGFPUBBG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC(=C4)C5=CC=CC6=CC=CC=C65)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)
![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)
![2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12114522.png)
![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)

![Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B12114534.png)




